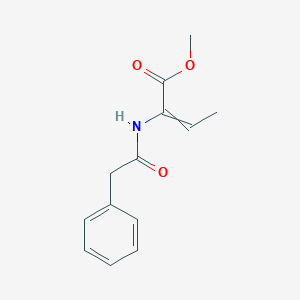
Methyl 2-(2-phenylacetamido)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-phenylacetamido)but-2-enoate is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-phenylacetamido)but-2-enoate typically involves the condensation of a β-ketoester with an amide. One common method involves the use of diphenylammonium triflate as a catalyst, which facilitates the reaction under mild conditions, resulting in good to excellent yields . The reaction conditions are generally mild, making this method cost-effective and easy to handle.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of enaminone synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and minimize costs, possibly using continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-phenylacetamido)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the enone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohols.
Substitution: Substituted enaminones.
Aplicaciones Científicas De Investigación
Methyl 2-(2-phenylacetamido)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of methyl 2-(2-phenylacetamido)but-2-enoate involves its interaction with various molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles such as thiols in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-(2-phenylacetamido)hex-5-enoate: Similar structure but with a longer carbon chain.
Methyl 2-(2-phenylacetamido)benzoate: Contains a benzene ring instead of an enone group.
Uniqueness
Methyl 2-(2-phenylacetamido)but-2-enoate is unique due to its specific enone structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60027-54-5 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
methyl 2-[(2-phenylacetyl)amino]but-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-3-11(13(16)17-2)14-12(15)9-10-7-5-4-6-8-10/h3-8H,9H2,1-2H3,(H,14,15) |
Clave InChI |
GLWJRORBXPIYON-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C(=O)OC)NC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


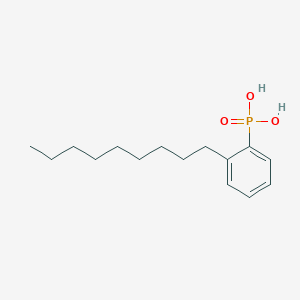
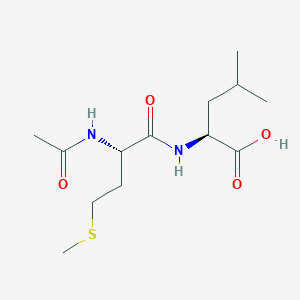
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)
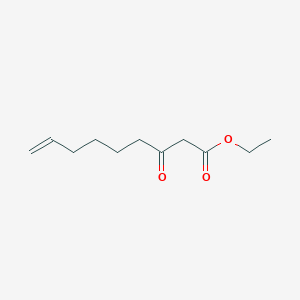

![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
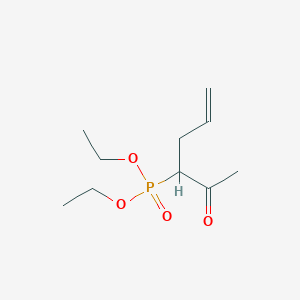
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)



![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
